molecular formula C14H13Cl2N3O2S B2390775 C14H13Cl2N3O2S CAS No. 899948-37-9

C14H13Cl2N3O2S

Cat. No.: B2390775
CAS No.: 899948-37-9
M. Wt: 358.24
InChI Key: CPHNVXIXKKXTJG-UHFFFAOYSA-N
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Description

The compound C₁₄H₁₃Cl₂N₃O₂S, with a molecular weight of 358.25 g/mol, is a pyrimidine derivative identified as ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS: 914347-76-5). Its structure features a pyrimidine ring substituted with a dichloroanilino group at position 4, a methylsulfanyl group at position 2, and an ethyl carboxylate at position 3.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O2S/c1-2-8-6-12(20)19-14(18-8)22-7-13(21)17-9-3-4-10(15)11(16)5-9/h3-6H,2,7H2,1H3,(H,17,21)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHNVXIXKKXTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of Chlorine Atoms: Chlorination of the thiazole ring is achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Coupling with Aromatic Amines: The chlorinated thiazole is then coupled with 4-methoxyaniline and 4-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure efficient mixing and heat transfer.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms on the thiazole ring can be substituted with nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2,4-dichloro-5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize C₁₄H₁₃Cl₂N₃O₂S, we compare it with three analogs from the pyrimidine family (Table 1).

Table 1: Structural and Molecular Comparison of Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate C₁₄H₁₃Cl₂N₃O₂S 358.25 Dichloroanilino, methylsulfanyl, ethyl carboxylate 914347-76-5
4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol C₁₃H₉F₇N₂S 358.28 Tetrafluorinated phenyl, trifluoromethyl, thiol 107920-54-7
Unnamed pyrimidine derivative C₁₃H₁₄N₂O₂S 262.08 Aminomethylphenyl, benzenesulfonamide 1142213-18-0

Key Observations:

Halogenation Patterns: C₁₄H₁₃Cl₂N₃O₂S contains chlorine atoms, which enhance lipophilicity and resistance to oxidative degradation compared to the fluorinated analog C₁₃H₉F₇N₂S. Fluorine atoms in the latter compound may improve metabolic stability but reduce bioavailability due to increased electronegativity .

Sulfur Functionality :

  • The methylsulfanyl group in C₁₄H₁₃Cl₂N₃O₂S is less nucleophilic than the thiol group in C₁₃H₉F₇N₂S, suggesting divergent reactivity in redox environments. Thiols are prone to disulfide formation, which might limit the stability of C₁₃H₉F₇N₂S in biological systems .

Bioactivity Potential: Compounds like C₁₃H₁₄N₂O₂S (benzenesulfonamide derivatives) are frequently associated with antimicrobial or enzyme-inhibitory activities due to sulfonamide motifs, which are absent in C₁₄H₁₃Cl₂N₃O₂S. This highlights how minor structural variations (e.g., sulfonamide vs. carboxylate) can shift biological targets .

Research and Patent Landscape

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